molecular formula C5H9ClN2O2S B13519700 3-Methanesulfonylazetidine-3-carbonitrilehydrochloride

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride

Cat. No.: B13519700
M. Wt: 196.66 g/mol
InChI Key: SPSVEEJPGMQHFM-UHFFFAOYSA-N
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Description

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride is a chemical compound with the molecular formula C5H9ClN2O2S It is known for its unique structure, which includes an azetidine ring, a sulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylazetidine-3-carbonitrilehydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride and a cyanide source under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylazetidine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methanesulfonylazetidine-3-carboxylic acid
  • 3-Methanesulfonylazetidine-3-methyl ester
  • 3-Methanesulfonylazetidine-3-amine

Uniqueness

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the nitrile group, in particular, allows for versatile chemical transformations that are not possible with similar compounds .

Properties

Molecular Formula

C5H9ClN2O2S

Molecular Weight

196.66 g/mol

IUPAC Name

3-methylsulfonylazetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H

InChI Key

SPSVEEJPGMQHFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CNC1)C#N.Cl

Origin of Product

United States

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